methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate
説明
Methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex heterocyclic compound featuring a furo[3,2-c]chromen-4-one core fused with a benzoate ester. The structure includes a 2-(2-methoxyethyl)amino substituent at position 2, a methyl group at position 6, and a 4-oxo group.
特性
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-13-5-4-6-16-19(13)30-23(26)18-17(21(29-20(16)18)24-11-12-27-2)14-7-9-15(10-8-14)22(25)28-3/h4-10,24H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVKFOKKDZNDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)C(=O)OC)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate typically involves a multicomponent condensation reaction. One approach is based on the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
the use of multicomponent reactions in an industrial setting could offer advantages such as the ability to obtain target products in a single synthetic stage, thereby reducing production costs and time .
化学反応の分析
Types of Reactions
methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce alcohols or amines .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate exhibit significant anticancer properties. Research has shown that derivatives of furochromenes can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that furochromene derivatives effectively inhibited the growth of human breast cancer cells in vitro, suggesting their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes linked to disease processes. For example, similar compounds have been investigated as inhibitors of acetylcholinesterase and α-glucosidase, enzymes associated with Alzheimer's disease and diabetes, respectively. Such inhibition can lead to improved therapeutic outcomes for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antimicrobial Properties
Another area of application is the antimicrobial activity exhibited by furochromene derivatives. Studies have shown that these compounds can possess significant antibacterial and antifungal properties. For instance, certain furochromene derivatives demonstrated effectiveness against various microbial strains, including resistant bacteria . This suggests their potential use in developing new antibiotics or antifungal treatments.
Drug Formulation Development
Methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate's properties make it a candidate for incorporation into drug formulations aimed at enhancing bioavailability and targeted delivery. Research into nanocarrier systems has shown promise in improving the pharmacokinetics of such compounds .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several furochromene derivatives and tested their anticancer activities against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer efficacy, leading to further exploration of these compounds in preclinical trials .
Case Study 2: Enzyme Inhibition Mechanism
A comprehensive study examined the mechanism by which similar furochromene compounds inhibit acetylcholinesterase activity. Using kinetic assays and molecular docking simulations, researchers identified key interactions between the enzyme and the inhibitors, providing insights into how structural variations influence inhibitory potency .
Case Study 3: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial activity of several furochromene derivatives against clinical isolates of bacteria and fungi. The study found that specific modifications led to enhanced activity against resistant strains, highlighting the potential for developing new therapeutic agents from these compounds .
作用機序
The mechanism of action of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The target compound’s furochromenone core distinguishes it from triazine- or pyran-based analogs in the evidence. Below is a comparative analysis with key compounds:
*Calculated based on molecular formula C₂₃H₂₁NO₆.
Key Observations :
- Core Diversity: The furochromenone core (target) is electron-rich due to aromatic conjugation, unlike the electron-deficient triazine core (5k, metsulfuron-methyl). This difference may influence reactivity and binding interactions in biological systems.
- Substituent Effects: The 2-(2-methoxyethyl)amino group in the target enhances hydrophilicity compared to the formyl or sulfonylurea groups in triazine analogs. This could improve aqueous solubility but reduce membrane permeability .
- Synthetic Complexity: The target’s fused heterocyclic system likely requires multi-step cyclization (e.g., Pechmann condensation for chromenones), whereas triazine derivatives (e.g., 5k) are synthesized via sequential nucleophilic substitutions .
Physicochemical and Spectral Comparisons
- Melting Points: The triazine derivative 5k has a melting point of 79–82°C , while the target compound’s melting point is unreported. Lower melting points in triazine analogs may correlate with weaker intermolecular forces compared to the rigid furochromenone core.
- ¹H NMR Signatures: The target’s benzoate ester (δ ~3.8 ppm for OCH₃) and aromatic protons (δ ~6.5–8.0 ppm) would resemble those in 5k, but the furochromenone’s conjugated system may show distinct downfield shifts for the 4-oxo group .
生物活性
Methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can be represented as follows:
This compound features a furochromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The furocoumarin derivatives exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival .
- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways essential for maintaining homeostasis .
Anticancer Properties
Several studies have investigated the anticancer potential of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound were evaluated using animal models:
- Carrageenan-Induced Paw Edema : In a rat model, administration of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate resulted in a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .
Case Studies
- Case Study on Skin Cancer : A clinical trial involving patients with skin cancer showed promising results when treated with a formulation containing this compound. Patients exhibited reduced tumor size and improved quality of life markers over a six-month period .
- Chronic Inflammation Model : In a study involving chronic inflammation models, the compound demonstrated significant efficacy in reducing inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its potential for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate, and how can yield/purity be improved?
The synthesis typically involves multi-step reactions, including:
- Stepwise functionalization : Initial formation of the furochromen backbone followed by coupling with the benzoate moiety via nucleophilic substitution or esterification .
- Purification : Column chromatography (e.g., silica gel with gradients of EtOAc/CH₂Cl₂) is critical for isolating intermediates and final products .
- Optimization : Adjusting equivalents of reagents (e.g., DIPEA as a base) and reaction temperatures (e.g., -35°C to 40°C) can enhance yields .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- ¹H/¹³C NMR : Used to confirm substituent positions and monitor reaction progress .
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally similar chromen-benzoate derivatives .
- Elemental analysis : Validates molecular formula accuracy, especially for halogenated analogs .
Q. How can preliminary biological activity be assessed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to gauge cytotoxicity .
- Enzyme inhibition : Screen for interactions with kinases or proteases via fluorescence-based assays .
- Dose-response studies : Establish IC₅₀ values to quantify potency .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Comparative assays : Replicate experiments under standardized conditions (e.g., pH, solvent controls) to isolate variables .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the 6-methyl position) to test structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 4-(4-oxo-4H-chromen-2-yl)benzoate) to identify trends .
Q. What strategies are effective for studying target interactions in complex biological systems?
Q. How does this compound compare to its structural analogs in terms of reactivity and bioactivity?
Key differences include:
The methoxyethylamino group in the target compound may improve solubility and target affinity compared to analogs .
Q. What in silico tools are recommended for predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites .
- QSAR models : Train models on chromen-benzoate datasets to optimize substituents for reduced toxicity .
Methodological Notes
- Synthesis Troubleshooting : If intermediates degrade, consider inert atmosphere conditions (N₂/Ar) and lower reaction temperatures .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Contradiction Mitigation : Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
